eeyarestatin I - 412960-54-4

eeyarestatin I

Catalog Number: EVT-267180
CAS Number: 412960-54-4
Molecular Formula: C27H25Cl2N7O7
Molecular Weight: 630.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eeyarestatin I (EerI) is a potent and selective small-molecule inhibitor that disrupts critical cellular processes, particularly those associated with the endoplasmic reticulum (ER). Initially identified as an inhibitor of ER-associated protein degradation (ERAD), EerI has emerged as a valuable tool in elucidating the intricate mechanisms governing protein homeostasis, intracellular trafficking, and cellular stress responses. [, , ]

Eeyarestatin II

Compound Description: Eeyarestatin II is a structurally related compound to Eeyarestatin I. Both compounds interfere with the degradation of misfolded proteins, such as the EGFP-heavy chain and its endogenous unmodified class I MHC heavy chain counterpart, by stabilizing these dislocation substrates in the ER membrane [].

Relevance: Eeyarestatin II shares a similar structure with Eeyarestatin I and exhibits comparable activity in inhibiting the degradation of misfolded type I membrane proteins. Both compounds do not affect the proteasomal turnover of cytosolic substrates, suggesting they act on a step preceding proteasomal degradation [].

5-Nitrofuran-2-acrylaldehyde

Compound Description: 5-Nitrofuran-2-acrylaldehyde is an electrophilic compound that can be used as a warhead to target specific cellular compartments. When conjugated to a fluorinated hydrophobic rhodol, it specifically accumulates in the ER and exhibits cytotoxicity by inhibiting protein processing by the ubiquitin-proteasome system [].

Relevance: When targeted to the ER, 5-Nitrofuran-2-acrylaldehyde exhibits similar cytotoxicity to Eeyarestatin I, suggesting a shared mechanism of action involving the disruption of ER protein processing and degradation [].

Kifunensine

Compound Description: Kifunensine is a potent α-mannosidase I inhibitor that blocks the formation of high-mannose N-glycans, ultimately interfering with the recognition of misfolded proteins for ERAD [].

Relevance: While both Kifunensine and Eeyarestatin I inhibit ERAD, they act at different stages. Kifunensine prevents the recognition of misfolded substrates by inhibiting the formation of specific N-glycan structures required for ERAD targeting, whereas Eeyarestatin I acts at a later stage, likely interfering with the retrotranslocation process [].

Suberanilohydroxamic Acid (SAHA)

Compound Description: Suberanilohydroxamic acid (SAHA), also known as Vorinostat, is a histone deacetylase inhibitor that promotes chaperone-assisted protein folding [].

Relevance: While structurally unrelated to Eeyarestatin I, SAHA exhibits a complementary effect in enhancing the folding and trafficking of misfolded proteins. Co-application of SAHA and Eeyarestatin I demonstrated an additive effect on the proteostasis and function of epilepsy-associated GABAA receptors, suggesting a combined therapeutic strategy for protein misfolding diseases [].

MG132

Compound Description: MG132 is a potent and cell-permeable proteasome inhibitor that blocks the degradation of ubiquitinated proteins [, , ].

Relevance: MG132 complements the action of Eeyarestatin I by inhibiting the downstream proteasomal degradation of proteins that escape ERAD. Notably, combined treatment with Eeyarestatin I and MG132 resulted in a significant increase in the levels of ubiquitinated attenuated canine distemper virus H protein, suggesting their synergistic effect on blocking both ERAD and proteasomal degradation pathways [].

Thapsigargin

Compound Description: Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to ER stress by depleting ER calcium stores [].

Relevance: Although structurally unrelated to Eeyarestatin I, Thapsigargin induces ER stress and activates the unfolded protein response (UPR), similar to the effects observed upon Eeyarestatin I treatment. Notably, Thapsigargin treatment in healthy human platelets increased the expression of SEC61B, a protein whose upregulation is linked to ER stress and is also affected by Eeyarestatin I [].

Epoxomicin

Compound Description: Epoxomicin is a highly specific and potent inhibitor of the proteasome, preventing the degradation of ubiquitinated proteins [].

Relevance: Similar to MG132, Epoxomicin acts downstream of Eeyarestatin I by blocking proteasomal degradation. Treatment with Epoxomicin restored gap junction abundance and intercellular communication in cells expressing a cataract-causing connexin50 mutant, suggesting that inhibiting proteasomal degradation can rescue the functional defects caused by this mutant, similar to the proposed mechanism of action of Eeyarestatin I in other protein misfolding diseases [].

Tunicamycin

Compound Description: Tunicamycin is a nucleoside antibiotic that inhibits N-linked glycosylation by blocking the transfer of N-acetylglucosamine (GlcNAc) to dolichol phosphate, leading to ER stress and activation of the UPR [].

Relevance: While structurally unrelated to Eeyarestatin I, Tunicamycin induces ER stress through a distinct mechanism by inhibiting N-glycosylation. This disruption of protein glycosylation also leads to the accumulation of misfolded proteins in the ER, triggering the UPR and ultimately resulting in similar cellular responses as those observed with Eeyarestatin I treatment, albeit through a different mechanism of action [].

Celastrol

Compound Description: Celastrol is a natural triterpene with various pharmacological activities, including the modulation of proteostasis and the ability to reduce the levels of cytoplasmic HSP90 [].

Relevance: While structurally unrelated to Eeyarestatin I, Celastrol exerts a complementary effect on protein homeostasis by downregulating HSP90, a chaperone involved in targeting misfolded proteins for degradation. This downregulation of HSP90, together with potential ERAD inhibition, may contribute to the observed improvement in the homeostasis of the mutant L444P GCase in the presence of celastrol, suggesting a potential synergistic effect with Eeyarestatin I in modulating protein quality control [].

Source and Classification

Eeyarestatin I was first isolated from the culture broth of Eeyarestatin sp., a marine-derived fungus. Its chemical classification falls within the category of small organic molecules with significant biological activity, particularly in cancer research and virology. The compound has been assigned the CAS number 412960-54-4 and has a molecular formula of C27H25Cl2N7O7, with a molecular weight of 630.44 g/mol .

Synthesis Analysis

The synthesis of Eeyarestatin I involves several steps typically executed in a laboratory setting. The detailed synthesis process includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reagents and Conditions: Various reagents are used, including chlorinated compounds and amines, under controlled temperature and pressure conditions to facilitate reactions such as nucleophilic substitutions and condensation reactions.
  3. Purification: After synthesis, the product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure a purity of ≥98% .

The specific synthetic pathway may vary depending on the research group but generally adheres to established organic synthesis protocols.

Molecular Structure Analysis

Eeyarestatin I possesses a complex molecular structure characterized by multiple functional groups. Key features include:

  • Core Structure: The compound has a central core comprising an amide bond and several aromatic rings.
  • Functional Groups: It contains two chlorine atoms, multiple nitrogen atoms, and hydroxyl groups which contribute to its biological activity.
  • 3D Conformation: The spatial arrangement of atoms allows for specific interactions with target proteins involved in ERAD, particularly p97 and associated deubiquitinating enzymes .

The InChI Key for Eeyarestatin I is JTUXTPWYZXWOIB-LWWHHIEBSA-N, which provides a unique identifier for its chemical structure.

Chemical Reactions Analysis

Eeyarestatin I is primarily involved in inhibiting various chemical reactions associated with protein degradation pathways:

  • Inhibition of Deubiquitination: It interferes with the deubiquitinating processes mediated by enzymes associated with p97, leading to the accumulation of polyubiquitinated proteins within cells .
  • Impact on Protein Trafficking: The compound also affects both retrograde and anterograde trafficking pathways within the cell, disrupting normal protein transport mechanisms .
  • Interaction with Sec61 Channel: Eeyarestatin I inhibits Sec61-mediated protein translocation at the endoplasmic reticulum, which is crucial for maintaining cellular homeostasis .
Mechanism of Action

The mechanism of action of Eeyarestatin I primarily revolves around its ability to inhibit ERAD:

  1. Binding to p97 Complex: Eeyarestatin I associates with the p97 ATPase complex, which is essential for extracting misfolded proteins from the endoplasmic reticulum into the cytosol for degradation.
  2. Inhibition of Deubiquitinating Enzymes: By targeting specific deubiquitinating enzymes like ataxin-3, Eeyarestatin I disrupts the normal processing of ubiquitinated substrates, preventing their degradation by the proteasome .
  3. Induction of Apoptosis in Cancer Cells: The compound promotes cell death in cancer cells through mechanisms involving pro-apoptotic proteins such as NOXA, highlighting its potential therapeutic applications .
Physical and Chemical Properties Analysis

Eeyarestatin I exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 63.04 mg/mL.
  • Stability: The compound should be stored at +4°C to maintain its stability over time.
  • Purity: High purity levels (>98%) are essential for reliable biological assays .

These properties are critical for its application in laboratory research and potential therapeutic development.

Applications

Eeyarestatin I has diverse applications in scientific research:

  • Cancer Research: It is used as an inhibitor in studies exploring ER stress responses and apoptosis in cancer cells.
  • Virology: Recent studies have indicated its potential as a broad-spectrum antiviral agent against flaviviruses, including Zika virus, by disrupting viral replication processes .
  • Cell Biology Studies: Researchers utilize Eeyarestatin I to investigate cellular mechanisms related to protein homeostasis and degradation pathways.

Properties

CAS Number

412960-54-4

Product Name

eeyarestatin I

IUPAC Name

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]acetamide

Molecular Formula

C27H25Cl2N7O7

Molecular Weight

630.4 g/mol

InChI

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)

InChI Key

JTUXTPWYZXWOIB-UHFFFAOYSA-N

SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C

Solubility

Soluble in DMSO

Synonyms

1-(4-chlorophenyl)-3-(3-(4-chlorophenyl)-5,5-dimethyl-1-(3-(5-nitrofuran-2-yl)allyldienehydrazinocarbonylmethyl)-2-oxoimidazolidin-4-yl)-1-hydroxyurea
eeyarestatin I

Canonical SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C

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